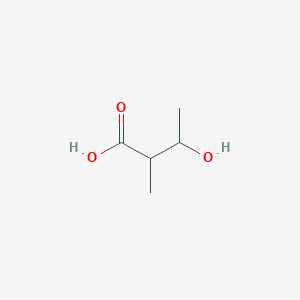

3-Hydroxy-2-methylbutanoic acid

Description

Properties

IUPAC Name |

3-hydroxy-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXDRERIMPLZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861980 | |

| Record name | 3-Hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-3-hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

473-86-9 | |

| Record name | 3-Hydroxy-2-methylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-hydroxybutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-hydroxybutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000354 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-2-methylbutanoic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylbutanoic acid, a chiral carboxylic acid and a key metabolite in the catabolism of the essential amino acid isoleucine, has garnered increasing interest in the scientific community. Initially identified as a urinary metabolite indicative of certain inborn errors of metabolism, its significance has expanded to its role as a versatile chiral building block in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. It further delves into its biological role, detailing its involvement in metabolic pathways and its emerging relevance in drug development, supported by detailed experimental protocols and data presented for clarity and reproducibility.

Discovery and History

Early investigations into inborn errors of metabolism, such as beta-ketothiolase deficiency, were pivotal in recognizing this compound as a significant biomarker. In this condition, the impaired activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme leads to the accumulation and subsequent urinary excretion of abnormal metabolites, including 2-methyl-3-hydroxybutyrate.[1][2] This clinical context provided the initial impetus for the detailed characterization and study of this hydroxy fatty acid.

The elucidation of the isoleucine catabolic pathway further solidified the position of this compound as a key intermediate. It was established that during the breakdown of isoleucine, 2-methylacetoacetyl-CoA is an intermediate, and its metabolism can lead to the formation of this compound.[3][4] The stereochemistry of the molecule, with its two chiral centers, also became a focus of research, leading to the development of methods for the synthesis and separation of its various stereoisomers.

Physicochemical and Spectroscopic Data

This compound (C₅H₁₀O₃, Molar Mass: 118.13 g/mol ) is a solid at room temperature and is classified as a hydroxy fatty acid.[5][6] It possesses two chiral centers, leading to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The physicochemical properties can vary slightly between these stereoisomers.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₃ | [7][8] |

| Molar Mass | 118.13 g/mol | [7][8] |

| Appearance | Solid, Colourless to Yellow Oil | [9][10] |

| pKa | ~4.6 | [No specific citation found] |

| Solubility | Slightly soluble in chloroform, DMSO, methanol, and water. | [No specific citation found] |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR): The ¹H and ¹³C NMR spectra are crucial for the structural elucidation and confirmation of the stereochemistry of the different isomers. Predicted ¹H NMR spectra for the (2S,3R) isomer are available in public databases.[11]

-

Mass Spectrometry (MS): Mass spectral data, including GC-MS and LC-MS analyses, are essential for its identification and quantification in biological samples. The fragmentation patterns provide characteristic ions for each isomer.[9][12]

Synthesis and Manufacturing

The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest for its application as a chiral building block in drug development. Both enantioselective synthesis and chiral resolution of racemic mixtures are employed.

Enantioselective Synthesis

Enantioselective approaches aim to produce a specific stereoisomer directly. One common strategy involves the asymmetric reduction of a prochiral precursor.

Experimental Protocol: Enantioselective Reduction of 2-Keto-3-methylbutanoic acid [13]

-

Precursor Preparation: 2-Keto-3-methylbutanoic acid is prepared from the corresponding amino acid, isoleucine, through transamination.

-

Enantioselective Reduction: The keto acid is subjected to reduction using a chiral reducing agent or an enzyme, such as a ketoreductase. The choice of catalyst determines the stereochemical outcome.

-

Purification: The resulting (S)- or (R)-2-Hydroxy-3-methylbutanoic acid is purified using standard techniques like chromatography or crystallization.

Chiral Resolution of Racemic Mixtures

This method involves the synthesis of a racemic mixture of this compound, followed by the separation of the enantiomers. The most common technique is the formation of diastereomeric salts.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation [4][13]

-

Racemic Synthesis: A racemic mixture of this compound can be synthesized through various organic reactions, such as the Reformatsky reaction.[14]

-

Salt Formation: The racemic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine or brucine) in a suitable solvent to form a mixture of diastereomeric salts.[14]

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and can be selectively crystallized from the solution.

-

Salt Decomposition: The isolated diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure this compound.[13]

-

Isolation: The final product is isolated through extraction and purified by recrystallization or chromatography.

Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of racemic this compound via diastereomeric salt formation.

Biological Role and Signaling Pathways

This compound is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. This metabolic pathway is crucial for energy production and the synthesis of other essential molecules.

Isoleucine Catabolism Pathway

The breakdown of isoleucine occurs primarily in the mitochondria of various tissues. The pathway involves a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

Key Enzymes and Intermediates in Isoleucine Catabolism:

-

Branched-chain aminotransferase (BCAT): Catalyzes the initial transamination of isoleucine to α-keto-β-methylvalerate.

-

Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to α-methylbutyryl-CoA.

-

Acyl-CoA dehydrogenase: A series of dehydrogenases are involved in the subsequent steps.

-

Enoyl-CoA hydratase: Hydrates the double bond in the acyl-CoA intermediate.

-

3-hydroxyacyl-CoA dehydrogenase: Oxidizes the hydroxyl group to a keto group.

-

β-ketothiolase (T2): Cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.

A deficiency in the β-ketothiolase enzyme leads to the accumulation of upstream metabolites, including 2-methyl-3-hydroxybutyryl-CoA, which is then hydrolyzed to this compound and excreted in the urine.[1]

Isoleucine Catabolism Pathway

Caption: Simplified diagram of the isoleucine catabolism pathway, highlighting the formation of this compound in cases of β-ketothiolase deficiency.

Role in Drug Development

The chiral nature of this compound makes it a valuable chiral building block for the synthesis of various pharmaceutical agents. Its stereocenters can be incorporated into drug molecules to achieve specific biological activities and reduce off-target effects. While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is present in various biologically active compounds. Its derivatives have been explored for potential applications in the development of antiviral and anticancer agents.[15][16][17] For instance, the core structure can serve as a scaffold for creating analogs of natural products or for designing molecules that interact with specific enzyme active sites.

Experimental Protocols

GC-MS Analysis of this compound in Urine

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the detection and quantification of organic acids, including this compound, in biological fluids.

Experimental Protocol: GC-MS Analysis of Urinary Organic Acids [18][19][20][21]

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in urine).

-

Acidify the sample to pH 1-2 with hydrochloric acid.

-

Extract the organic acids with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (2 x 5 mL).

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

-

-

Quantification:

-

Create a calibration curve using standard solutions of this compound of known concentrations.

-

Quantify the analyte based on the peak area ratio to the internal standard.

-

GC-MS Analysis Workflow

Caption: A simplified workflow for the GC-MS analysis of this compound in a urine sample.

Conclusion

This compound has evolved from being primarily a clinical marker for a rare metabolic disorder to a molecule of interest for synthetic chemists and drug development professionals. Its role as an intermediate in isoleucine metabolism provides a window into the complexities of branched-chain amino acid catabolism and its dysregulation in disease. Furthermore, its chiral nature makes it a valuable tool in the stereoselective synthesis of complex organic molecules with therapeutic potential. The detailed experimental protocols provided in this guide for its synthesis and analysis are intended to facilitate further research into the multifaceted roles of this intriguing hydroxy fatty acid. As our understanding of metabolic pathways and their interplay with disease continues to grow, the significance of metabolites like this compound is likely to expand, opening new avenues for diagnostics and therapeutic intervention.

References

- 1. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]

- 2. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. brainkart.com [brainkart.com]

- 12. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. jeol.com [jeol.com]

- 20. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 3-Hydroxy-2-methylbutanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-2-methylbutanoic acid, also known as 2-methyl-3-hydroxybutyric acid or nilic acid, is a substituted short-chain fatty acid.[1][2] Structurally, it is a derivative of butyric acid featuring a methyl group at the alpha-position (C2) and a hydroxyl group at the beta-position (C3).[3][4] This compound is of significant interest in the scientific community due to its stereochemical complexity and its role as a chiral building block in asymmetric synthesis, particularly for pharmaceuticals.[5] Furthermore, it is a naturally occurring metabolite in the isoleucine catabolism pathway, and its detection can be significant for diagnosing certain metabolic disorders.[3][6]

Chemical Structure and Stereoisomerism

The molecular formula of this compound is C₅H₁₀O₃, and it has a molecular weight of 118.13 g/mol .[1][3][5] Its structure contains two stereogenic centers at carbons C2 and C3. The presence of these two chiral centers means that the molecule can exist as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). This stereoisomerism is critical as the biological activity and chemical reactivity of each isomer can vary significantly.

Figure 1: Chemical structures and relationships of the four stereoisomers of this compound.

Physicochemical and Computed Properties

The properties of this compound are summarized below. These values are crucial for designing experimental conditions for synthesis, purification, and analysis.

| Property | Value | Source |

| Identifiers | ||

| IUPAC Name | This compound | [3] |

| CAS Number | 473-86-9 (for the racemate) | [2][3] |

| Molecular Formula | C₅H₁₀O₃ | [1][3][5] |

| Molecular Weight | 118.13 g/mol | [1][3][5] |

| Physical Properties | ||

| Physical Description | Solid / Pale orange oil | [3][4] |

| Boiling Point | 242.8 °C at 760 mmHg | [4] |

| Density | 1.136 g/cm³ | [4] |

| Flash Point | 114.9 °C | [4] |

| Computed Properties | ||

| XLogP3 | 0.08790 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 57.5 Ų | [3][4] |

Biological Significance and Metabolic Pathway

This compound is a known human metabolite derived from the catabolism of the branched-chain amino acid isoleucine.[6] Elevated urinary levels of this acid are indicative of beta-ketothiolase deficiency, an inborn error of metabolism affecting isoleucine and ketone body processing.[6] Its presence and stereoisomeric ratio can thus serve as important biomarkers for this condition.[6]

Figure 2: Simplified pathway of isoleucine catabolism showing the formation of this compound.

Experimental Protocols

Synthesis: Asymmetric Catalysis for (2S,3S)-3-Hydroxy-2-methylbutanoate

This protocol describes a method for producing the (2S,3S) stereoisomer with high enantiomeric excess through the asymmetric hydrogenation of an α-keto ester, followed by hydrolysis.[5]

Materials:

-

Methyl 2-methyl-3-oxobutanoate

-

Ru-BINAP complex (chiral ruthenium catalyst)

-

Hydrogen gas (H₂)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (B78521) (LiOH)

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Standard glassware for inert atmosphere reactions

-

High-pressure reactor (autoclave)

Procedure:

-

Reduction: In a high-pressure reactor under an inert atmosphere, dissolve methyl 2-methyl-3-oxobutanoate in anhydrous THF.

-

Add the chiral Ru-BINAP catalyst.

-

Pressurize the reactor with hydrogen gas to 10 bar.

-

Heat the mixture to 50°C and stir until the reaction is complete (monitor by TLC or GC). This step yields methyl (2S,3S)-3-hydroxy-2-methylbutanoate with >90% enantiomeric excess.[5]

-

Hydrolysis: After cooling and venting the reactor, concentrate the reaction mixture under reduced pressure.

-

Dissolve the resulting ester in a mixture of methanol and water.

-

Cool the solution in an ice bath and add lithium hydroxide.

-

Stir the mixture at a temperature below 25°C, maintaining the pH below 10 to mitigate epimerization.[5]

-

Upon completion, neutralize the reaction mixture and perform an aqueous workup followed by extraction with an organic solvent.

-

Purification: Purify the final product, (2S,3S)-3-hydroxy-2-methylbutanoic acid, by chromatography or crystallization to achieve a purity of 85-90%.[5]

Figure 3: Workflow for the asymmetric synthesis of (2S,3S)-3-hydroxy-2-methylbutanoic acid.

Analytical Methodology: Stereochemical Confirmation via ¹H-NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemical integrity of the synthesized product.

Protocol:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

-

Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer.

-

Analyze the resulting spectrum for characteristic peaks. For the (2S,3S)-isomer, the following resonances are indicative of the correct stereochemistry:[5]

-

Compare the obtained spectrum with literature data or reference spectra to confirm the identity and stereopurity of the compound.

Conclusion

This compound is a multifaceted molecule with significant implications in synthetic chemistry and clinical diagnostics. Its structure, defined by two chiral centers, gives rise to four distinct stereoisomers, each a valuable entity for research. Understanding its physicochemical properties, biological roles, and the experimental protocols for its synthesis and analysis is fundamental for professionals in drug discovery and metabolic research. The methodologies outlined in this guide provide a robust framework for the investigation and utilization of this important chiral compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]

- 6. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]

An In-depth Technical Guide to 3-Hydroxy-2-methylbutanoic Acid (CAS 473-86-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylbutanoic acid (CAS 473-86-9), also known as nilic acid, is a hydroxy fatty acid that plays a significant role in mammalian metabolism. As a key intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine, its presence and concentration in biological fluids are of considerable interest in the study of metabolic disorders.[1] Elevated levels of this compound are a notable biomarker for beta-ketothiolase deficiency, an inherited metabolic disorder.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound. It includes detailed experimental protocols for its synthesis and analytical determination, as well as a review of its biological role and metabolic context. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development, metabolomics, and the study of metabolic diseases.

Chemical and Physical Properties

This compound is a chiral molecule with two stereocenters, leading to four possible stereoisomers.[2] The general CAS number 473-86-9 typically refers to a mixture of these isomers. The individual stereoisomers have unique CAS numbers and stereochemical descriptors (e.g., (2S,3S), (2R,3R), (2S,3R), and (2R,3S)).[2][3]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₃ | [4] |

| Molecular Weight | 118.13 g/mol | [4] |

| Appearance | Colorless to yellow liquid/solid | [5] |

| IUPAC Name | This compound | [5] |

| SMILES | CC(C(C)O)C(=O)O | [5] |

| InChI Key | VEXDRERIMPLZLU-UHFFFAOYSA-N | [5] |

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR and ¹³C NMR data for stereoisomers of this compound are available in the Human Metabolome Database (HMDB).[6] The expected proton signals would include doublets for the methyl groups, multiplets for the methine protons, and a broad singlet for the carboxylic acid proton. The carbon spectrum would show signals for the two methyl carbons, two methine carbons (one bearing a hydroxyl group), and a carbonyl carbon.

1.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound and its stereoisomers exhibits a molecular ion peak ([M]⁺) at m/z 118.[5][7] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (m/z 101), the loss of a carboxyl group (m/z 73), and cleavage of the carbon-carbon bonds. The fragmentation pattern can provide structural information and is crucial for identification and quantification in complex biological matrices.[7]

Biological Role and Metabolism

This compound is a key intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. This metabolic process primarily occurs in the mitochondria.[1]

Isoleucine Catabolism Pathway

The breakdown of isoleucine involves a series of enzymatic reactions. A defect in the enzyme beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase) leads to the accumulation of upstream metabolites, including 2-methylacetoacetyl-CoA, which is then converted to this compound and excreted in the urine.[1] This makes the detection and quantification of this compound a critical diagnostic marker for beta-ketothiolase deficiency.

Association with Signaling Pathways

While direct modulation of major signaling pathways like mTOR or insulin (B600854) signaling by this compound has not been extensively documented, the broader context of branched-chain amino acid metabolism suggests potential indirect effects. BCAAs and their metabolites are known to influence mTORC1 signaling, which is a central regulator of cell growth and metabolism.[8][9] Furthermore, altered BCAA metabolism is strongly associated with insulin resistance.[8] It is plausible that accumulation of metabolites like this compound in pathological states could contribute to dysregulation of these pathways. However, further research is needed to elucidate any direct signaling role of this specific molecule.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound typically involves asymmetric synthesis or resolution of a racemic mixture.

3.1.1. Asymmetric Synthesis via Chiral Auxiliary

This method allows for the synthesis of a specific enantiomer.[2]

-

Materials:

-

(S)-4-benzyl-3-propionyl-2-oxazolidinone (or the (R)-enantiomer for the other product)

-

Titanium(IV) chloride (TiCl₄)

-

Diisopropylethylamine (DIPEA)

-

Lithium hydroxide (B78521) (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Enolate Formation: Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir the mixture for 30 minutes.

-

Aldol Reaction: Add freshly distilled acetaldehyde (1.5 eq) to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

-

Auxiliary Cleavage: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Dissolve the crude product in a 3:1 mixture of THF and water. Cool to 0 °C and add a solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq). Stir for 2-4 hours.

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The crude this compound can be purified by flash column chromatography.

-

Analytical Methods

Accurate quantification of this compound, particularly its enantiomers, is crucial in clinical and research settings. HPLC and GC-MS are commonly employed techniques.

3.2.1. Chiral HPLC Separation of Enantiomers

This method allows for the direct separation and quantification of the different stereoisomers.[10][11]

-

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small percentage of a modifier like trifluoroacetic acid (TFA). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol + 0.1% TFA.

-

Racemic standard of this compound.

-

Sample dissolved in the mobile phase.

-

-

Procedure:

-

System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Injection: Inject a known volume (e.g., 10 µL) of the standard or sample solution.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

-

Quantification: Identify and quantify the enantiomers based on their retention times and peak areas compared to the standard. The elution order of the enantiomers will depend on the specific chiral stationary phase used.

-

3.2.2. GC-MS Analysis (with Derivatization)

Gas chromatography requires volatile and thermally stable analytes. Therefore, a derivatization step is necessary for the analysis of this compound.

-

Instrumentation and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5ms).

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Ethyl acetate, Pyridine (B92270).

-

Internal standard (e.g., a stable isotope-labeled analog).

-

-

Procedure:

-

Sample Preparation: Extract the organic acids from the biological matrix (e.g., urine) using liquid-liquid extraction with a solvent like ethyl acetate. Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatization: To the dried residue, add a mixture of pyridine and the BSTFA/TMCS reagent. Heat the mixture at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp to a final temperature of 280 °C at a rate of 10 °C/min.

-

Mass Spectrometer: Operate in full scan mode to identify the derivatized compound based on its mass spectrum and retention time, or in selected ion monitoring (SIM) mode for targeted quantification.

-

-

Data Analysis: The TMS-derivatized this compound will have a characteristic mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

-

Conclusion

This compound is a metabolite of significant interest due to its role in isoleucine catabolism and its utility as a biomarker for beta-ketothiolase deficiency. This technical guide has provided a detailed overview of its chemical and physical properties, biological context, and methods for its synthesis and analysis. The provided experimental protocols offer a starting point for researchers working with this compound. While its direct role in cellular signaling remains an area for further investigation, its established connection to metabolic pathways underscores its importance in the study of human health and disease.

References

- 1. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)-2-benzoylaminometh-3-hydroxy-butyrate ester - Google Patents [patents.google.com]

- 2. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]

- 3. (2S,3S)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 11966260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]

- 7. (2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. chiral hplc method: Topics by Science.gov [science.gov]

An In-depth Technical Guide to 3-Hydroxy-2-methylbutanoic Acid and Its Synonyms

This guide provides a comprehensive overview of 3-Hydroxy-2-methylbutanoic acid, a significant metabolite in various biological systems. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, chemical properties, metabolic context, and analytical methodologies.

Nomenclature and Chemical Identity

This compound is a hydroxy monocarboxylic acid. It is structurally derived from butyric acid with methyl and hydroxy group substitutions at the second and third carbon positions, respectively.[1][2] This compound and its stereoisomers are known by several synonyms across scientific literature and chemical databases.

For clarity and comparative ease, the various synonyms and key chemical identifiers for this compound are summarized in the table below. This includes data for the general compound as well as its specific stereoisomers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Methyl-3-hydroxybutyric acid, 3-Hydroxy-2-methylbutyric acid, Nilic acid, α-Methyl-β-hydroxybutyrate, Butanoic acid, 3-hydroxy-2-methyl-[1][2][3][4][5] |

| CAS Number | 473-86-9[1][3][4][6] |

| Molecular Formula | C5H10O3[1][3] |

| Molecular Weight | 118.13 g/mol [1][3] |

| Stereoisomer (2S,3R) | (2S,3R)-3-hydroxy-2-methylbutanoic acid, (2S,3R)-nilic acid[7] |

| CAS for (2S,3R) | 71526-30-2[7] |

| Stereoisomer (2R,3R) | (2R,3R)-3-hydroxy-2-methylbutanoic acid[8] |

| CAS for (2R,3R) | 84567-98-6[8] |

Metabolic Significance: Isoleucine Catabolism

This compound is a urinary metabolite involved in the catabolism of the branched-chain amino acid, isoleucine.[9] Its presence and concentration can be indicative of specific metabolic states, and it is excreted in abnormally high amounts in beta-ketothiolase deficiency.[9] The pathway illustrates the conversion of isoleucine to key intermediates, ultimately leading to the formation of propionyl-CoA and acetyl-CoA.

References

- 1. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. 3-hydroxy-2-methyl-Butanoic acid | 473-86-9 [chemicalbook.com]

- 7. (2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2R,3R)-3-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]

The Natural Occurrence of 2-Methyl-3-hydroxybutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-hydroxybutyric acid (2M3HBA), also known as 3-hydroxy-2-methylbutanoic acid, is a short-chain hydroxy fatty acid that plays a role in intermediary metabolism. Primarily recognized as a catabolite of the branched-chain amino acid isoleucine, its presence and concentration in biological systems can be indicative of metabolic status and certain inborn errors of metabolism.[1][2] This technical guide provides an in-depth overview of the natural occurrence of 2M3HBA, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its primary metabolic pathway.

Natural Occurrence and Quantitative Data

2-Methyl-3-hydroxybutyric acid is a naturally occurring metabolite found across different biological kingdoms, from microorganisms to humans. Its concentration can vary significantly depending on the biological matrix and the metabolic state of the organism.

Occurrence in Humans

In humans, 2M3HBA is a normal product of isoleucine catabolism.[2] It is typically excreted in the urine, and its levels are a diagnostic marker for certain metabolic disorders. Elevated levels are particularly associated with β-ketothiolase deficiency and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, which are inborn errors of isoleucine metabolism.[2][3]

| Biological Matrix | Organism | Concentration | Notes | Reference |

| Urine | Homo sapiens (Adult) | 4.0 (1.3-6.2) µmol/mmol creatinine | Normal physiological range. | |

| Urine | Homo sapiens | 0 - 4 mmol/mol creatinine | Optimal range. | [2] |

Occurrence in Microorganisms

Certain bacteria are known to produce and metabolize 2M3HBA. Some species can incorporate it into biopolymers, while others produce it as a metabolic byproduct.

| Organism | Context | Concentration / Abundance | Notes | Reference |

| Alcaligenes eutrophus | Polyester (PHA) constituent | 1-2 mol% | Incorporated into polyhydroxyalkanoates when grown on tiglic acid. | [4] |

| Burkholderia cepacia | Polyester (PHA) constituent | 1-2 mol% | Incorporated into polyhydroxyalkanoates when grown on tiglic acid. | [4] |

| Lactobacillus paracasei BD5115 | Metabolite in culture | Significantly enriched | Produced as a metabolite that promotes intestinal epithelial cell proliferation. | [5] |

Occurrence in Animals and Plants

Metabolic Pathway: Isoleucine Catabolism

The primary route for the biosynthesis of 2-Methyl-3-hydroxybutyric acid in animals is the degradation pathway of the essential amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that ultimately lead to the formation of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

Caption: The catabolic pathway of L-isoleucine leading to the formation of 2-Methyl-3-hydroxybutyric acid.

Experimental Protocols

Accurate quantification of 2-Methyl-3-hydroxybutyric acid in biological matrices is crucial for research and clinical applications. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose. Below are detailed, adaptable protocols for each method.

Protocol 1: Quantification of 2M3HBA in Urine by GC-MS

This protocol is adapted from methods for analyzing short-chain organic acids in urine and requires a derivatization step to increase the volatility of 2M3HBA.

1. Sample Preparation and Extraction:

-

To 1 mL of urine in a glass tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled 2M3HBA or a structural analog like 3-hydroxyisovaleric acid-d3).

-

Acidify the sample by adding 100 µL of 6M HCl.

-

Add 2 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

-

Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

-

To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

-

Tightly cap the tube and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

Cool the sample to room temperature before injection.

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative of 2M3HBA and the internal standard.

Protocol 2: Quantification of 2M3HBA in Plasma/Serum by LC-MS/MS

This protocol is adapted from methods for analyzing polar metabolites in plasma and generally does not require derivatization, offering higher throughput.

1. Sample Preparation (Protein Precipitation):

-

In a microcentrifuge tube, add 50 µL of plasma or serum.

-

Add 10 µL of an internal standard solution (e.g., stable isotope-labeled 2M3HBA).

-

Add 200 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to retain and separate the polar analyte. For example: 0-1 min (2% B), 1-5 min (2-98% B), 5-7 min (98% B), 7.1-9 min (2% B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both 2M3HBA and its internal standard.

Caption: General experimental workflows for the analysis of 2-Methyl-3-hydroxybutyric acid.

Conclusion

2-Methyl-3-hydroxybutyric acid is a key metabolite in the isoleucine degradation pathway, with established normal concentration ranges in human urine. Its presence in microorganisms, particularly as a component of biopolyesters, highlights its broader biological significance. The analytical protocols provided herein offer robust and sensitive methods for the quantification of 2M3HBA, which is essential for further research into its physiological roles and its application as a biomarker in metabolic diseases. Further investigation into its occurrence and function in a wider range of organisms, especially in plants, is warranted.

References

- 1. Analysis of poly-beta-hydroxybutyrate in environmental samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Lactobacillus paracasei BD5115-Derived 2-Hydroxy-3-Methylbutyric Acid Promotes Intestinal Epithelial Cells Proliferation by Upregulating the MYC Signaling Pathway [frontiersin.org]

Biological role of 3-Hydroxy-2-methylbutanoic acid

An In-depth Technical Guide on the Biological Role of 3-Hydroxy-2-methylbutanoic Acid

Introduction

This compound (HMBA), also known as 2-Methyl-3-hydroxybutyric acid, is a hydroxy fatty acid and a normal urinary metabolite.[1][2][3] Its chemical formula is C₅H₁₀O₃, with a molecular weight of 118.13 g/mol .[4][5] The molecule contains two stereogenic centers, leading to several stereoisomers, including (2S,3S), (2R,3R), (2S,3R), and (2R,3S) forms.[4][6] HMBA is a metabolite derived from the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine.[1][2] Its presence and concentration in biological fluids are of interest in metabolic research and can serve as a biomarker for certain inborn errors of metabolism.[2][7]

Biosynthesis and Metabolism

The primary biosynthetic pathway for this compound in humans is the catabolism of the essential amino acid L-isoleucine.[1][8] This metabolic process involves a series of enzymatic reactions occurring within the mitochondria. Differences in the enantiomeric ratio of HMBA found in biological samples may stem from the enantioselectivity of the various enzyme systems involved in these pathways.[1][8]

The metabolic pathway is as follows:

-

Transamination: L-isoleucine is converted to α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA.

-

Dehydrogenation: 2-methylbutyryl-CoA is converted to tiglyl-CoA.

-

Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA.

-

Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is dehydrogenated by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase to form 2-methylacetoacetyl-CoA.[9]

-

Thiolysis: 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase into propionyl-CoA and acetyl-CoA.

A defect in the β-ketothiolase enzyme leads to the accumulation of intermediates, which results in the abnormal excretion of HMBA.[1][2]

References

- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxy-2-methyl-[S-(R,R)]-butanoic acid (HMDB0000410) [hmdb.ca]

- 2. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. scbt.com [scbt.com]

- 4. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]

- 5. 3-Hydroxy-2-methylbutyric acid | C5H10O3 | CID 160471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 3-Hydroxy-2-methylbutanoic Acid Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylbutanoic acid, also known as 2-methyl-3-hydroxybutyric acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. This metabolite is normally present in low levels in human urine. However, its accumulation is a key diagnostic marker for certain inborn errors of metabolism, making the elucidation of its metabolic pathway of significant interest for researchers, clinicians, and professionals in drug development. This technical guide provides a comprehensive overview of the this compound metabolic pathway, including its enzymatic steps, relevant quantitative data, detailed experimental protocols, and visualizations of the involved pathways.

The Core Metabolic Pathway: Isoleucine Catabolism

This compound is not synthesized de novo but arises as a product of the breakdown of L-isoleucine. The catabolic pathway of isoleucine is a multi-step process occurring within the mitochondria of various tissues, primarily the liver and muscle. Isoleucine is both a glucogenic and a ketogenic amino acid, as its degradation yields both acetyl-CoA and propionyl-CoA.[1] The formation and subsequent metabolism of the CoA-ester of this compound, (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, is a critical juncture in this pathway.

The key enzymatic steps leading to and from 3-hydroxy-2-methylbutanoyl-CoA are as follows:

-

Transamination: L-Isoleucine is first converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase.

-

Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then oxidatively decarboxylated to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex.

-

Dehydrogenation: (S)-2-methylbutanoyl-CoA is dehydrogenated to tiglyl-CoA by isovaleryl-CoA dehydrogenase.

-

Hydration: Tiglyl-CoA is hydrated by enoyl-CoA hydratase to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.

-

Dehydrogenation: (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is then oxidized by the NAD+-dependent enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) , encoded by the HADH2 gene, to 2-methylacetoacetyl-CoA.[2][3]

-

Thiolysis: Finally, beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase) cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA, which can then enter the Krebs cycle or be used in fatty acid synthesis.[4]

The free acid, this compound, is formed when its CoA-ester is hydrolyzed, and it is subsequently excreted in the urine.

Metabolic Disorders Associated with Pathway Disruption

Deficiencies in the enzymes responsible for the metabolism of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA lead to the accumulation of this compound and other pathway intermediates, resulting in severe metabolic disturbances.

-

2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency: This rare, X-linked recessive disorder is caused by mutations in the HADH2 gene.[2] The deficiency of MHBD leads to the accumulation of 2-methyl-3-hydroxybutyric acid and tiglylglycine in bodily fluids.[2][5] Clinical presentation often includes neurological symptoms.[5]

-

Beta-Ketothiolase Deficiency: This autosomal recessive disorder results from mutations in the ACAT1 gene, leading to a deficiency in the beta-ketothiolase enzyme.[4] This deficiency impairs the final step in isoleucine catabolism, causing the accumulation of 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine, particularly during periods of metabolic stress.[4][6]

Quantitative Data

The quantification of this compound and the activity of related enzymes are crucial for the diagnosis and monitoring of associated metabolic disorders.

| Parameter | Analyte/Enzyme | Specimen | Condition | Value | Reference |

| Metabolite Concentration | 2-Methyl-3-hydroxybutyric acid | Urine | Healthy Pediatric Population | 0 - 4 mmol/mol creatinine | [7] |

| 2-Methyl-3-hydroxybutyric acid | Urine | Beta-ketothiolase deficiency | 441 µmol/mmol creatinine | ||

| 2-Methyl-3-hydroxybutyric acid | Urine | 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency | Significantly increased | [5] | |

| Enzyme Kinetics | 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HADH2) | - | - | Specific Km and Vmax values are not readily available in the literature. | - |

| Beta-ketothiolase | - | - | Specific Km and Vmax values are substrate-dependent and vary. | - |

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of urinary organic acids, including this compound.

1. Sample Preparation and Extraction:

-

Internal Standard Addition: To a 1 mL urine sample, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in urine).

-

pH Adjustment: Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

-

Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate (B1210297). Vortex the mixture vigorously and centrifuge to separate the layers. The organic acids will partition into the ethyl acetate layer. Repeat the extraction process to ensure complete recovery.

-

Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

2. Derivatization:

-

To increase the volatility and thermal stability of the organic acids for GC-MS analysis, a derivatization step is necessary.

-

Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

-

Heat the mixture at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized organic acids based on their boiling points and interactions with the stationary phase. A temperature gradient program is typically employed to achieve optimal separation.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in its mass spectrum compared to a known standard. Quantify the analyte by comparing its peak area to that of the internal standard.

Spectrophotometric Assay for 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Activity

This protocol is adapted from methods used for short-chain 3-hydroxyacyl-CoA dehydrogenases and can be optimized for MHBD.[2] The assay measures the reverse reaction, monitoring the oxidation of NADH to NAD+.

1. Reagents:

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

-

NADH Solution: Prepare a fresh solution of NADH in the assay buffer.

-

Substrate: 2-methylacetoacetyl-CoA.

-

Enzyme Sample: Cell or tissue homogenate, or purified enzyme preparation.

2. Procedure:

-

In a quartz cuvette, combine the assay buffer, NADH solution, and the enzyme sample.

-

Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate, 2-methylacetoacetyl-CoA.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the enzyme activity.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

Visualizations

Isoleucine Catabolic Pathway

Caption: The catabolic pathway of isoleucine leading to the formation and degradation of 3-hydroxy-2-methylbutanoyl-CoA.

Experimental Workflow for GC-MS Analysis

Caption: A typical workflow for the quantification of urinary organic acids using GC-MS.

Signaling Pathway Context: Branched-Chain Amino Acids and mTOR

While the direct signaling role of this compound is not yet well-defined, the catabolism of branched-chain amino acids, including isoleucine, is known to influence the mTOR (mechanistic target of rapamycin) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism. Leucine (B10760876), in particular, is a potent activator of mTORC1. Isoleucine can also independently regulate mTOR signaling.[8] Dysregulation of branched-chain amino acid metabolism has been linked to insulin (B600854) resistance, and it is hypothesized that the accumulation of catabolic intermediates may play a role in this process. Further research is needed to elucidate the specific signaling effects of this compound and its CoA ester.

References

- 1. Isoleucine - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-3-Hydroxybutyryl-CoA Dehydrogenase Deficiency Is Caused by Mutations in the HADH2 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-hydroxy-2-methylbutyryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. KEGG DISEASE: Beta-ketothiolase deficiency [genome.jp]

- 5. iomcworld.org [iomcworld.org]

- 6. Orphanet: Beta-ketothiolase deficiency [orpha.net]

- 7. 2-Methyl, 3-Hydroxybutyric - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of 3-Hydroxy-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylbutanoic acid, a molecule with two chiral centers, exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The spatial arrangement of the hydroxyl and methyl groups profoundly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of these stereoisomers, detailing their synthesis, separation, and characterization. Quantitative data is presented in structured tables for comparative analysis. Detailed experimental protocols for stereoselective synthesis and diastereomeric resolution are provided. Furthermore, this guide explores the known and potential differential biological activities of each isomer, offering insights for their application in pharmaceutical research and development.

Introduction

This compound is a chiral carboxylic acid that plays a role in various biological processes and serves as a versatile building block in organic synthesis. The presence of two stereogenic centers at the C2 and C3 positions gives rise to four possible stereoisomers. These isomers can be categorized into two pairs of enantiomers (mirror images) and four pairs of diastereomers (non-mirror image stereoisomers). It is well-established in pharmacology and biochemistry that different stereoisomers of a chiral molecule can exhibit significantly different physiological effects, including variations in efficacy, toxicity, and metabolic pathways. Therefore, the ability to synthesize, separate, and characterize each stereoisomer of this compound is of paramount importance for the development of stereochemically pure active pharmaceutical ingredients (APIs) and for studying their specific biological functions.

Physicochemical Properties of Stereoisomers

The distinct three-dimensional structures of the four stereoisomers of this compound result in variations in their physical properties. While enantiomeric pairs share identical physical properties in a non-chiral environment (e.g., melting point, boiling point, and solubility), they differ in their interaction with plane-polarized light (optical rotation). Diastereomers, on the other hand, have different physical properties, which can be exploited for their separation.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (2S,3S) | (2R,3R) | (2S,3R) | (2R,3S) |

| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ |

| Molecular Weight ( g/mol ) | 118.13[1][2] | 118.13[3] | 118.13[2] | 118.13 |

| Appearance | Solid[2] | Solid[4] | - | - |

| Melting Point (°C) | Not Available | Not Available | Not Available | Not Available |

| Boiling Point (°C at 760 mmHg) | Not Available | Not Available | 242.8 | Not Available |

| Specific Rotation ([α]D) | Not Available | Not Available | Not Available | Not Available |

| pKa (predicted) | Not Available | Not Available | 4.51 | Not Available |

| Vapor Pressure (mmHg at 25°C) | Not Available | Not Available | 0.00567 | Not Available |

| Density (g/cm³) | Not Available | Not Available | 1.136 | Not Available |

| Refractive Index | Not Available | Not Available | 1.455 | Not Available |

| Flash Point (°C) | Not Available | Not Available | 114.9 | Not Available |

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure stereoisomers of this compound can be achieved through two primary strategies: stereoselective synthesis, which aims to create a single stereoisomer directly, or the resolution of a racemic or diastereomeric mixture.

Stereoselective Synthesis

The erythro isomers, (2R,3S) and (2S,3R), can be synthesized with high diastereoselectivity using chiral auxiliaries such as oxazolidinones. The choice of the chiral auxiliary dictates the stereochemical outcome of the reaction. For instance, using an (S)-4-benzyl-3-oxazolidinone auxiliary can lead to the (2S,3R)-isomer, while the corresponding (R)-auxiliary can yield the (2R,3S)-isomer with high efficiency.[1]

Experimental Protocol: Synthesis of (2R,3S)-3-Hydroxy-2-methylbutanoic Acid using a Chiral Auxiliary (General Procedure)

-

Acylation of Chiral Auxiliary: React the chiral oxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone) with propionyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst to form the N-acyloxazolidinone.

-

Aldol (B89426) Condensation: Deprotonate the α-carbon of the propionyl group using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C). React the resulting enolate with acetaldehyde. The stereochemistry of the chiral auxiliary directs the facial selectivity of the enolate, leading to a diastereoselective aldol addition.

-

Hydrolysis and Removal of Auxiliary: Hydrolyze the resulting aldol adduct, typically using lithium hydroxide, to cleave the chiral auxiliary and yield the desired (2R,3S)-3-hydroxy-2-methylbutanoic acid. The chiral auxiliary can be recovered and reused.

Resolution of Stereoisomers

A highly efficient method for obtaining the (2S,3S)-isomer is through crystallization-induced dynamic resolution (CIDR). This technique involves the formation of diastereomeric salts with a chiral resolving agent, followed by selective crystallization of the less soluble salt.

Experimental Protocol: Resolution of a Racemic Mixture of this compound using (1R,2S)-Ephedrine

-

Salt Formation: Dissolve a racemic mixture of this compound in ethanol. Add an equimolar amount of (1R,2S)-ephedrine to the solution to form a mixture of diastereomeric salts.

-

Crystallization: The diastereomeric salt of (2S,3S)-3-hydroxy-2-methylbutanoic acid with (1R,2S)-ephedrine is typically less soluble and will preferentially crystallize out of the solution upon cooling or solvent evaporation.

-

Recrystallization: To enhance the diastereomeric purity, perform several recrystallizations of the obtained solid from a suitable solvent like ethanol. This process can yield the (2S,3S)-salt with very high enantiomeric excess (>99.5%).[1]

-

Liberation of the Free Acid: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylate and liberate the (2S,3S)-3-hydroxy-2-methylbutanoic acid. The ephedrine (B3423809) hydrochloride can be removed by extraction.

Visualization of Stereochemical Relationships and Workflows

Stereoisomer Relationships

The four stereoisomers of this compound are related as enantiomers and diastereomers.

References

- 1. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]

- 2. (2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]

- 4. (2R,3R)-3-hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313369 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2R,3R)-3-hydroxy-2-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-hydroxy-2-methylbutanoic acid is a stereoisomer of 3-hydroxy-2-methylbutanoic acid, a metabolite involved in the catabolism of the essential amino acid isoleucine. As a chiral molecule, its specific stereochemistry is of significant interest in metabolic studies, drug discovery, and diagnostics. This technical guide provides a comprehensive overview of the known characteristics of (2R,3R)-3-hydroxy-2-methylbutanoic acid, including its physicochemical properties, biological role, and relevant experimental protocols.

Physicochemical Properties

The physicochemical properties of (2R,3R)-3-hydroxy-2-methylbutanoic acid are crucial for its handling, analysis, and formulation. While experimental data for this specific stereoisomer are limited, the following table summarizes available information and predicted values for related isomers.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | --INVALID-LINK-- |

| Molecular Weight | 118.13 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R,3R)-3-hydroxy-2-methylbutanoic acid | --INVALID-LINK-- |

| Physical State | Solid | --INVALID-LINK-- |

| Melting Point | 64-67 °C (for (2R)-2-hydroxy-3-methylbutanoic acid) | --INVALID-LINK-- |

| Boiling Point | 242.8 °C (Predicted for (2S,3R) isomer) | --INVALID-LINK-- |

| pKa (acidic) | 4.51 (Predicted) | --INVALID-LINK-- |

| Solubility in Water | Practically insoluble | --INVALID-LINK-- |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (1000 MHz, D₂O): Predicted chemical shifts are available in the Human Metabolome Database (HMDB) for the (2S,3R) isomer, which can serve as a reference.

-

¹³C NMR (25 MHz, H₂O): A predicted ¹³C NMR spectrum is available from the Natural Products Magnetic Resonance Database (NP-MRD).

Mass Spectrometry (MS)

-

LC-MS/MS: Experimental LC-MS/MS data for the (2S,3R) isomer shows characteristic fragmentation patterns that can be useful for identification.[1]

Biological Role and Signaling Pathways

(2R,3R)-3-hydroxy-2-methylbutanoic acid is a normal urinary metabolite involved in the catabolism of isoleucine.[2] Its accumulation in biological fluids can be indicative of certain metabolic disorders.

Isoleucine Catabolism Pathway

The breakdown of the branched-chain amino acid isoleucine involves a series of enzymatic reactions. (2R,3R)-3-hydroxy-2-methylbutanoic acid is an intermediate in this pathway. A simplified diagram of the isoleucine catabolic pathway is presented below.

Caption: Simplified pathway of isoleucine catabolism.

Signaling in Short-Chain Hydroxy Fatty Acids

As a short-chain hydroxy fatty acid, (2R,3R)-3-hydroxy-2-methylbutanoic acid may participate in cellular signaling. Short-chain fatty acids (SCFAs) are known to act as signaling molecules through G-protein coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs), thereby influencing inflammation, glucose metabolism, and lipid metabolism.[3][4][5][6][7] Further research is needed to elucidate the specific signaling roles of this particular stereoisomer.

Experimental Protocols

Stereoselective Synthesis

Caption: General workflow for asymmetric synthesis.

Purification by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. A general protocol for the chiral separation of this compound isomers is outlined below.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

-

Mobile phase: n-Hexane, Isopropanol (IPA), Trifluoroacetic acid (TFA)

-

Sample dissolved in mobile phase

Protocol:

-

Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10 (v/v) n-Hexane:IPA + 0.1% TFA) at a constant flow rate until a stable baseline is achieved.

-

Sample Injection: Inject the dissolved sample onto the column.

-

Elution: Elute the isomers isocratically with the mobile phase.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Fraction Collection: Collect the fractions corresponding to the desired (2R,3R) stereoisomer.

Caption: Workflow for chiral HPLC purification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive analytical technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of hydroxy acids, derivatization is required prior to analysis.

Derivatization Protocol (Silylation):

-

Drying: Evaporate the sample containing the analyte to dryness under a stream of nitrogen.

-

Reconstitution: Add an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to the dried sample.

-

Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample.

-

Reaction: Heat the mixture in a sealed vial (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

-

Analysis: Inject the derivatized sample into the GC-MS system.

References

- 1. (2S,3R)-3-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 12313370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for (2r,3r)-3-hydroxy-2-methylbutanoic acid (NP0254810) [np-mrd.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Biological Function of Short-Chain Fatty Acids and Its Regulation on Intestinal Health of Poultry [frontiersin.org]

- 5. Short-chain fatty acid: An updated review on signaling, metabolism, and therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Nilic Acid (3-Hydroxy-2-methylbutanoic Acid)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nilic acid, chemically known as 3-hydroxy-2-methylbutanoic acid, is a small chiral organic acid. It is primarily recognized as a normal, low-level urinary metabolite originating from the catabolism of the branched-chain amino acid (BCAA), isoleucine. While not a therapeutic agent, its clinical significance lies in its role as a biomarker for certain inborn errors of metabolism, most notably beta-ketothiolase deficiency. Elevated levels of nilic acid in urine can be indicative of disruptions in the isoleucine degradation pathway. This guide provides a comprehensive overview of the chemical properties, biological significance, metabolic context, and analytical methodologies for nilic acid.

Chemical and Physical Properties

Nilic acid, also referred to as 3-hydroxy-2-methylbutyric acid, possesses two stereocenters, leading to four possible stereoisomers. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Nilic acid, 3-hydroxy-2-methylbutyric acid | [1] |

| CAS Number | 473-86-9 | [1] |

| Appearance | Solid | |

| Solubility | Water-soluble |

Biological Significance and Metabolism

Nilic acid is an intermediate in the mitochondrial catabolic pathway of L-isoleucine. This pathway is crucial for energy production and the provision of precursors for other biosynthetic routes. A disruption in this pathway, often due to a genetic defect in one of the enzymes, leads to the accumulation of upstream metabolites, including nilic acid, which are then excreted in the urine.

Isoleucine Catabolism Pathway

The degradation of isoleucine involves a series of enzymatic reactions. Nilic acid (as 2-methyl-3-hydroxybutyryl-CoA) is formed after the initial transamination and oxidative decarboxylation of isoleucine. A deficiency in the enzyme beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase), which catalyzes a subsequent step, is a primary cause of elevated nilic acid levels.[2][3][4]

Clinical Relevance

Elevated urinary excretion of nilic acid is a key diagnostic marker for beta-ketothiolase deficiency, an autosomal recessive disorder.[3][5][6] Patients with this condition typically present with intermittent ketoacidotic episodes.[5][6] The analysis of urinary organic acids, including nilic acid, is therefore a critical tool in the diagnosis of this and other related organic acidurias.

Quantitative Data

The concentration of nilic acid in urine is a valuable indicator for diagnosing certain metabolic disorders. The following table summarizes typical concentrations in healthy individuals and the elevated levels observed in patients with beta-ketothiolase deficiency.

| Population/Condition | Analyte | Specimen | Concentration Range | Reference |

| Healthy Individuals (Pediatric) | 2-Methyl-3-hydroxybutyric acid | Urine | 0 - 4 mmol/mol creatinine | [2] |

| Beta-ketothiolase Deficiency | 2-Methyl-3-hydroxybutyric acid | Urine | Significantly elevated | [2][4][5] |

| Beta-ketothiolase Deficiency | Tiglylglycine | Urine | Elevated | [4] |

| Beta-ketothiolase Deficiency | 2-Methylacetoacetate | Urine | Elevated | [4] |

Experimental Protocols

The gold standard for the quantification of nilic acid in biological fluids is gas chromatography-mass spectrometry (GC-MS) analysis of urinary organic acids.

Protocol: GC-MS Analysis of Nilic Acid in Urine

Objective: To extract, derivatize, and quantify nilic acid from a urine sample.

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled analog)

-

6 M HCl

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

-